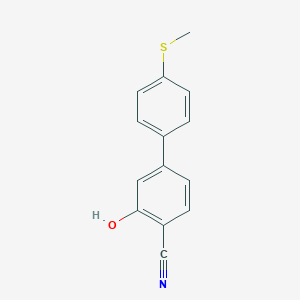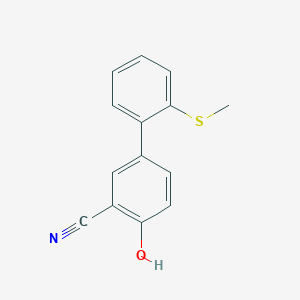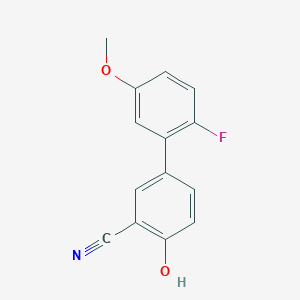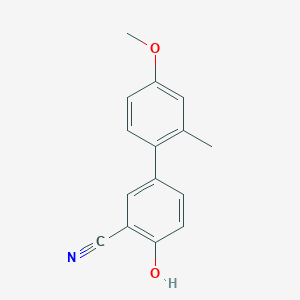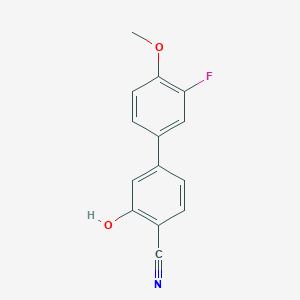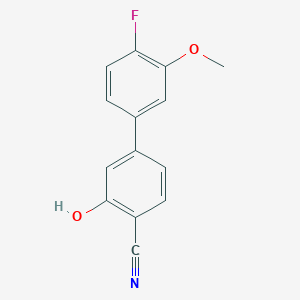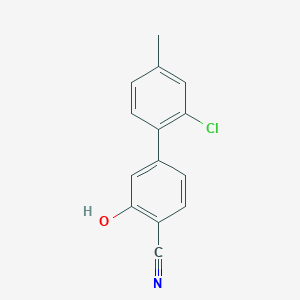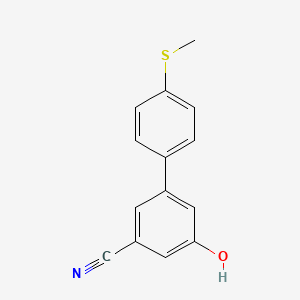
3-Cyano-5-(4-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(4-methylthiophenyl)phenol, 95% (3-CN-5-MTP) is an organic compound that is primarily used in the synthesis of various compounds and materials. It has a wide range of applications in scientific research and laboratory experiments, as well as in the production of pharmaceuticals, cosmetics, and other products. 3-CN-5-MTP has been found to have beneficial biochemical and physiological effects, and has been used in a variety of laboratory experiments, including those involving the synthesis of other compounds and materials.
Mécanisme D'action
3-Cyano-5-(4-methylthiophenyl)phenol, 95% acts as a catalyst in the synthesis of various compounds and materials. It is believed to work by forming a complex with the reactants, which then facilitates the reaction. The complex formed is believed to be stabilized by the presence of the 3-Cyano-5-(4-methylthiophenyl)phenol, 95%, which allows the reactants to interact more readily and efficiently.
Biochemical and Physiological Effects
3-Cyano-5-(4-methylthiophenyl)phenol, 95% has been found to have beneficial biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, and has been found to be effective in the prevention of oxidative damage. Additionally, 3-Cyano-5-(4-methylthiophenyl)phenol, 95% has been found to possess anti-cancer properties, and has been used in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-5-(4-methylthiophenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and is readily available from many suppliers. Additionally, it is a relatively safe compound to use, and has been found to be non-toxic. However, 3-Cyano-5-(4-methylthiophenyl)phenol, 95% does have some limitations when used in laboratory experiments. It is not very stable, and can degrade over time. Additionally, it is not very soluble in water, and can be difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 3-Cyano-5-(4-methylthiophenyl)phenol, 95% in scientific research and laboratory experiments. It could be used in the development of new pharmaceuticals and cosmetics, or in the synthesis of new compounds and materials. Additionally, it could be used in the development of new catalysts, or in the production of new organic derivatives. Finally, it could be used in the development of new methods of drug delivery, or in the development of new methods of cancer treatment.
Méthodes De Synthèse
3-Cyano-5-(4-methylthiophenyl)phenol, 95% is synthesized through the use of a two-step reaction. The first step involves the reaction of 4-methylthiophenol (4-MTP) with anhydrous hydrogen cyanide in anhydrous ethanol. This reaction produces 3-Cyano-5-(4-methylthiophenyl)phenol, 95% (3-Cyano-5-(4-methylthiophenyl)phenol, 95%). The second step involves the reaction of 3-Cyano-5-(4-methylthiophenyl)phenol, 95% with anhydrous hydrogen chloride in anhydrous ethanol. This reaction produces 3-Cyano-5-(4-methylthiophenyl)phenol hydrochloride, 95% (3-Cyano-5-(4-methylthiophenyl)phenol, 95% HCl).
Applications De Recherche Scientifique
3-Cyano-5-(4-methylthiophenyl)phenol, 95% has several applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of compounds and materials, including pharmaceuticals and cosmetics. It has also been used in the synthesis of polymers and other materials, as well as in the production of organic catalysts. Additionally, 3-Cyano-5-(4-methylthiophenyl)phenol, 95% has been used in the synthesis of a variety of organic derivatives, such as nitriles and amines.
Propriétés
IUPAC Name |
3-hydroxy-5-(4-methylsulfanylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-17-14-4-2-11(3-5-14)12-6-10(9-15)7-13(16)8-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBRCJGRKJNYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

